molecular formula C23H23N5O5S2 B2836110 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 873002-33-6

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2836110
CAS No.: 873002-33-6
M. Wt: 513.59
InChI Key: UTIPPKBCKRNZBT-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, sulfonamide, and triazolopyridazine, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves several steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 4-methoxybenzoyl chloride.

    Formation of Hydrazine Derivative: 4-methoxyaniline is reacted with hydrazine hydrate to form N-(4-methoxyphenyl)hydrazinecarbothioamide.

    Cyclization: The hydrazine derivative undergoes cyclization with 2-bromo-1-phenylethanone to form the triazolopyridazine core.

    Sulfonamide Formation: The triazolopyridazine intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfonamide group.

    Final Product: The final product is obtained after purification and characterization using techniques such as IR, NMR, and elemental analysis.

Chemical Reactions Analysis

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a model for studying the reactivity and properties of triazolopyridazine derivatives.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide can be compared with other similar compounds:

Biological Activity

4-Methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyridazine derivatives, which are noted for their diverse biological activities, including anticancer and antimicrobial properties. The unique combination of functional groups within its structure contributes to its reactivity and biological efficacy.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 4-methoxyaniline and 4-methoxybenzoyl chloride.
  • Formation of Hydrazine Derivative : 4-Methoxyaniline is reacted with hydrazine hydrate to form N-(4-methoxyphenyl)hydrazinecarbothioamide.
  • Cyclization : The hydrazine derivative undergoes cyclization with 2-bromo-1-phenylethanone to form the triazolopyridazine core.
  • Sulfonamide Formation : The triazolopyridazine intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfonamide group.

The final product is characterized using techniques such as IR, NMR, and elemental analysis .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly kinases and proteases that play critical roles in cellular signaling pathways .

Mechanism of Action :

  • Enzyme Inhibition : The compound inhibits key enzymes that regulate cell growth and apoptosis.
  • Pathway Modulation : It modulates various signaling pathways associated with cellular differentiation and survival.
  • Receptor Binding : It interacts with specific cell surface receptors, altering cellular responses.

Antimicrobial Activity

The compound also demonstrates moderate antimicrobial activity against various bacterial and fungal strains. In comparative studies, it has been evaluated alongside standard antibiotics and antifungals, showing efficacy in inhibiting microbial growth .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the triazolopyridazine class:

  • Antiparasitic Activity : A simplified derivative of this compound was tested against Toxocara canis, demonstrating significant antiparasitic effects with lower cytotoxicity compared to traditional anthelmintics like albendazole .
    CompoundConcentration (μM)Time to Immobilization (h)Cytotoxicity
    Albendazole5024High
    Simplified Derivative5048Low
  • Cytotoxicity Studies : In vitro studies on human cell lines revealed that while traditional compounds exhibit significant cytotoxicity, the new derivatives show a favorable selectivity index (SI ≥ 10), indicating their potential as safer therapeutic agents .

Properties

IUPAC Name

4-methoxy-N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S2/c1-32-17-5-3-16(4-6-17)20(29)15-34-23-12-11-21-25-26-22(28(21)27-23)13-14-24-35(30,31)19-9-7-18(33-2)8-10-19/h3-12,24H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIPPKBCKRNZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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